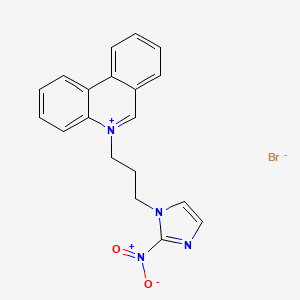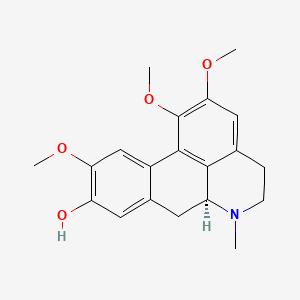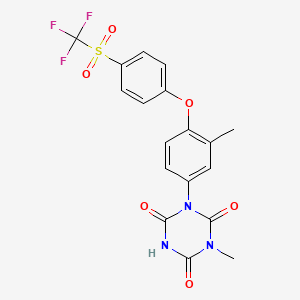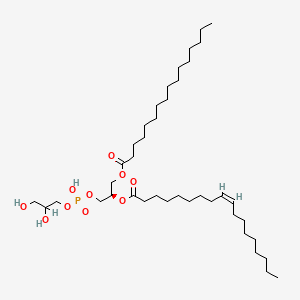
PD 146176
Overview
Description
Mechanism of Action
Target of Action
PD 146176, also known as 6,11-Dihydro1benzothiopyrano[4,3-b]indole, NSC168807, or 6,11-dihydrothiochromeno[4,3-b]indole, primarily targets the enzyme 15-Lipoxygenase (15-LOX) . This enzyme plays a crucial role in the metabolism of fatty acids and is involved in the biosynthesis of various bioactive lipid mediators.
Mode of Action
This compound acts as a non-competitive inhibitor of 15-LOX . It binds to the enzyme and inhibits its activity, thereby preventing the conversion of arachidonic acid to 15-hydroxyeicosatetraenoic acid (15-HETE), a key step in the biosynthesis of certain bioactive lipids .
Biochemical Pathways
By inhibiting 15-LOX, this compound affects the arachidonic acid metabolic pathway . This results in a decrease in the production of 15-HETE and other downstream metabolites, which can have various effects on cellular functions. For instance, these metabolites are involved in inflammatory responses, cell proliferation, and apoptosis .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies.
Result of Action
This compound has been shown to reverse cognitive impairment, brain amyloidosis, and tau pathology by stimulating autophagy in aged triple transgenic mice . This suggests that the compound’s inhibition of 15-LOX could have neuroprotective effects. In addition, this compound has been reported to cause cell cycle arrest in G1 phase and a significant increase in caspase 3/7 activity, indicating that it may induce apoptosis .
Biochemical Analysis
Biochemical Properties
PD 146176 is a specific, non-competitive inhibitor of 15-lipoxygenase (15-LOX) with a Ki value of 197 nM and an IC50 value of 0.54 μM in rabbit reticulocytes . It does not affect other lipoxygenases such as 5-LOX and 12-LOX, nor does it impact cyclooxygenases COX-1 and COX-2 . This compound interacts with the 15-LOX enzyme, blocking its activity and thereby inhibiting the synthesis of eicosanoids, which are signaling molecules involved in inflammation and other cellular processes .
Cellular Effects
This compound has been shown to exert significant effects on various cell types. In melanoma cells, it induces cell cycle arrest in the G1 phase and increases caspase 3/7 activity, leading to apoptosis . Additionally, this compound stimulates autophagy in aged triple transgenic mice, reversing cognitive impairment, brain amyloidosis, and tau pathology . These effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound inhibits the 15-LOX enzyme, preventing the formation of neuroprotectin D1 (NPD1) and other eicosanoids . This inhibition reduces oxidative stress and inflammation, which are key factors in the progression of neurodegenerative diseases and atherosclerosis . This compound also promotes autophagy, a cellular process that degrades and recycles damaged organelles and proteins, thereby maintaining cellular homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and efficacy over extended periods. In vitro studies have shown that the compound maintains its inhibitory effects on 15-LOX activity over time . In vivo studies in aged triple transgenic mice have revealed that this compound can reverse cognitive impairment and reduce amyloid beta levels and tau pathology after 12 weeks of treatment . These findings suggest that this compound has long-term beneficial effects on cellular function and stability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In triple transgenic mice, a dosage of 80 mg/kg administered over 12 weeks significantly reduced amyloid beta levels, tau pathology, and increased synaptic integrity and autophagy activation . Higher doses may lead to adverse effects, and the optimal dosage must be carefully determined to balance efficacy and safety.
Metabolic Pathways
This compound is involved in the metabolic pathways related to eicosanoid synthesis. By inhibiting 15-LOX, it reduces the production of pro-inflammatory eicosanoids and promotes the formation of anti-inflammatory lipid mediators . This modulation of metabolic pathways helps in reducing oxidative stress and inflammation, contributing to its therapeutic potential in neurodegenerative diseases and atherosclerosis.
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through passive diffusion due to its lipophilic nature . It accumulates in tissues where 15-LOX is highly expressed, such as the brain and arterial walls . This selective distribution enhances its therapeutic efficacy while minimizing off-target effects.
Subcellular Localization
This compound localizes to specific subcellular compartments where 15-LOX is active, such as the cytoplasm and peroxisomes . This localization is crucial for its inhibitory action on 15-LOX and its subsequent effects on eicosanoid synthesis and autophagy. The compound’s ability to target these compartments ensures its effectiveness in modulating cellular processes and maintaining cellular homeostasis.
Preparation Methods
The synthesis of NSC168807 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with the final product being purified through recrystallization or chromatography .
Industrial production methods for NSC168807 are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
NSC168807 undergoes various chemical reactions, primarily focusing on its interaction with 15-lipoxygenase. The compound acts as a noncompetitive inhibitor, binding to the enzyme and preventing its activity . Common reagents used in these reactions include DMSO and ethanol, which are used to dissolve the compound for in vitro and in vivo studies .
The major product formed from the inhibition of 15-lipoxygenase by NSC168807 is the reduction in the production of lipid signaling molecules, such as 13-HODE (13-hydroxyoctadecadienoic acid) .
Scientific Research Applications
NSC168807 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
NSC168807 is unique in its potent inhibition of 15-lipoxygenase compared to other similar compounds. Some similar compounds include:
PD020184: Another inhibitor of 15-lipoxygenase, but with different binding properties and efficacy.
Zileuton: A well-known 5-lipoxygenase inhibitor, which targets a different lipoxygenase enzyme but shares similar anti-inflammatory properties.
NSC168807 stands out due to its high potency and specificity for 15-lipoxygenase, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
6,11-dihydrothiochromeno[4,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NS/c1-3-7-13-10(5-1)12-9-17-14-8-4-2-6-11(14)15(12)16-13/h1-8,16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOOPZVQMLHPFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3S1)NC4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20961205 | |
| Record name | 6,11-Dihydro[1]benzothiopyrano[4,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20961205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4079-26-9 | |
| Record name | PD 146176 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004079269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,3-b]indole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168807 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,11-Dihydro[1]benzothiopyrano[4,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20961205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PD-146176 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K2QDA6F3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of PD146176?
A1: PD146176 is a highly selective inhibitor of arachidonate 15-lipoxygenase (ALOX15), particularly the 15-lipoxygenase-1 (15-LOX-1) isoform. [, , , , , ]
Q2: How does PD146176 affect the ALOX15 pathway?
A2: By inhibiting ALOX15, PD146176 reduces the production of 15-hydroxyeicosatetraenoic acid (15-HETE) and 13-S-hydroxyoctadecadienoic acid (13-HODE), key metabolites of arachidonic acid and linoleic acid, respectively. [, , , , ]
Q3: What are the downstream effects of ALOX15 inhibition by PD146176?
A3: The effects are diverse and depend on the cell type and context. Some observed effects include:
- Reduced oxidative stress and lipid peroxidation in human spermatozoa: This suggests a potential role in addressing male infertility linked to oxidative stress. []
- Modulation of inflammatory responses in various models: This includes influencing macrophage phenotype in a murine model of ureteral obstruction [] and decreasing tumor necrosis factor-alpha and 15-HETE production in sulfur mustard-induced cell death. []
- Impact on amyloid beta precursor protein (APP) metabolism: PD146176 was shown to reduce Aβ formation by modulating the BACE proteolytic cascade, highlighting potential in Alzheimer’s disease research. [, ]
Q4: Are there any paradoxical effects observed with PD146176 on eicosanoid biosynthesis?
A4: Yes, short-term incubations with PD146176 in the B16F10 mouse melanoma cell line have shown paradoxical effects on eicosanoid biosynthesis, warranting further investigation. []
Q5: What is the molecular formula and weight of PD146176?
A5: The molecular formula of PD146176 is C16H11NS and its molecular weight is 253.34 g/mol. []
Q6: Is there information available on the material compatibility and stability of PD146176 under various conditions?
A6: Current research primarily focuses on PD146176's biological activity. More detailed studies are needed to assess its material compatibility, stability under various conditions, and suitability for specific applications.
Q7: Does PD146176 exhibit any catalytic properties?
A7: PD146176 is primarily recognized as an enzyme inhibitor. Its catalytic properties, if any, require further investigation.
Q8: Have computational methods been employed to study PD146176?
A8: While computational studies are not extensively reported in the provided research, they represent a valuable avenue for exploring PD146176's interactions with ALOX15 and potentially guiding the design of more potent and selective inhibitors.
Q9: What is known about the stability and formulation strategies for PD146176?
A9: Research primarily focuses on PD146176's in vitro and in vivo activity. Further studies are needed to assess its stability under various conditions and develop optimal formulations to improve its stability, solubility, and bioavailability for potential therapeutic applications.
Q10: What in vitro models have been used to investigate the efficacy of PD146176?
A10: Several in vitro models have been employed, including:
- Human spermatozoa exposed to oxidative stress []
- Mouse melanoma cell line B16F10 []
- Human colon cancer HCA-7 cells []
- Mouse colon cancer MC38 cells []
- Human prostate cancer cell line PC-3 []
- Rheumatoid arthritis synovial fibroblasts (RASF) []
- Human bronchial epithelial cells []
- Murine RAW 264.7 cells and peritoneal macrophages []
- CHO and N2A cells expressing human amyloid beta precursor protein (APP) [, ]
Q11: What in vivo models have been used to study PD146176?
A11: In vivo studies have been conducted in:
- Mouse model of unilateral ureteral obstruction []
- Athymic nude mice bearing human prostate cancer xenografts []
- Adjuvant-induced arthritis model in mice []
- Rat models of gastric protection and ischemia-reperfusion-induced gastric mucosal damage [, ]
- Mouse model of respiratory syncytial virus (RSV) infection []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















